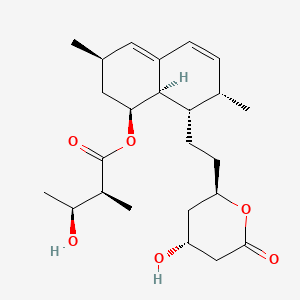

(S,S)-3-Hydroxy Lovastatin

Übersicht

Beschreibung

(S,S)-3-Hydroxy Lovastatin is a derivative of Lovastatin, a well-known statin used to lower cholesterol levels in the blood. Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is particularly interesting due to its enhanced biological activity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-3-Hydroxy Lovastatin typically involves the hydroxylation of Lovastatin. One common method is the use of microbial biotransformation, where specific strains of microorganisms such as Aspergillus terreus are employed to introduce the hydroxyl group at the 3-position of Lovastatin . This process is carried out under controlled fermentation conditions, including optimal temperature, pH, and nutrient supply.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes. The fermentation broth is extracted, and the compound is purified using various chromatographic techniques. Advances in genetic engineering have also enabled the development of overproducing strains, which significantly enhance the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(S,S)-3-Hydroxy Lovastatin undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Lovastatin.

Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various reagents, including halogenating agents and nucleophiles, are employed under specific conditions to achieve substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Cholesterol Management

- Mechanism of Action : (S,S)-3-Hydroxy Lovastatin works by inhibiting the enzyme HMG-CoA reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to decreased production of low-density lipoprotein (LDL) cholesterol, thereby lowering cholesterol levels in the blood .

- Clinical Efficacy : Studies have shown that Lovastatin effectively reduces LDL cholesterol levels by 24% to 40% in patients with hypercholesterolemia . Long-term follow-up indicates sustained efficacy and safety, with minimal adverse effects .

Cancer Therapy

- Anticancer Properties : Recent research has highlighted the potential of statins, including this compound, in cancer therapy. It has been observed to induce apoptosis in cancer cells, such as human lung cancer cells, through mechanisms involving upregulation of COX-2 and activation of peroxisome proliferator-activated receptor gamma (PPARγ) .

- Case Study Insights : In vitro studies demonstrated that lovastatin lactone could significantly increase apoptosis rates in cancer cell lines, suggesting its utility as an adjunct therapy in oncology .

Biological Research Applications

Cellular Metabolism Studies

- Researchers are investigating the effects of this compound on various metabolic pathways within cells. Its role in modulating lipid metabolism and cellular signaling pathways is under active investigation, particularly concerning its anti-inflammatory properties .

Neuroprotective Effects

- There is growing evidence that statins may have neuroprotective effects. For example, lovastatin treatment has been associated with reduced clinical severity in models of autoimmune diseases like multiple sclerosis . This suggests potential applications in treating neurodegenerative disorders.

Industrial Applications

Pharmaceutical Formulations

- This compound is utilized in developing advanced pharmaceutical formulations, including controlled-release systems and nanoparticle-based drug delivery methods. These formulations aim to enhance bioavailability and therapeutic efficacy while minimizing side effects.

Comparative Efficacy Table

Wirkmechanismus

(S,S)-3-Hydroxy Lovastatin exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . Additionally, this compound has pleiotropic effects, including anti-inflammatory and antioxidant activities, which contribute to its therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Simvastatin: A semisynthetic derivative of Lovastatin with similar cholesterol-lowering effects.

Atorvastatin: A synthetic statin with a longer half-life and higher potency.

Rosuvastatin: Another synthetic statin known for its high efficacy in reducing LDL cholesterol levels.

Uniqueness

(S,S)-3-Hydroxy Lovastatin is unique due to its enhanced biological activity and potential for reduced side effects compared to other statins. Its hydroxyl group at the 3-position provides additional sites for chemical modification, allowing for the development of novel derivatives with improved pharmacological properties .

Biologische Aktivität

(S,S)-3-Hydroxy Lovastatin is a derivative of lovastatin, a well-known statin used primarily for lowering cholesterol levels and preventing cardiovascular diseases. Its unique stereochemistry contributes to its enhanced biological activity and potential therapeutic applications beyond lipid regulation. This article explores the compound's biological activity, mechanisms of action, and implications in various medical fields, supported by data tables and relevant case studies.

This compound functions primarily as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which is crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the synthesis of mevalonate, a precursor for cholesterol production, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This mechanism is similar to that of other statins but may offer improved efficacy and reduced side effects due to its specific stereochemical configuration .

1. Cholesterol Regulation

This compound has been shown to effectively lower serum cholesterol levels. In animal studies, doses equivalent to 30 mg/kg body weight resulted in significant reductions in plasma cholesterol without causing severe adverse effects typically associated with statins .

2. Anti-Cancer Properties

Research indicates that this compound exhibits anti-cancer activity by inducing apoptosis in various cancer cell lines. For instance, studies demonstrated that at concentrations of 50 μM and 75 μM, it triggered apoptotic features such as membrane blebbing and caspase-3 activation in lung cancer cells . The compound also enhances the sensitivity of cancer cells to chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Case Study 1: Cholesterol Management

In a controlled study involving hypercholesterolemic rats treated with this compound, researchers observed a significant decrease in LDL cholesterol levels compared to control groups receiving no treatment. The study highlighted the compound's potential for managing cholesterol levels effectively while minimizing muscle-related side effects often seen with traditional statins .

Case Study 2: Cancer Cell Apoptosis

A study focused on breast cancer cell lines treated with this compound revealed that the compound induced apoptosis through mitochondrial pathways. The activation of caspase-3 was confirmed, indicating that the compound triggers programmed cell death effectively .

Comparative Data Table

| Biological Activity | This compound | Lovastatin | Pravastatin |

|---|---|---|---|

| LDL Reduction | Significant | Moderate | Low |

| Induction of Apoptosis | High | Moderate | Low |

| Neuroprotection | Yes | Uncertain | No |

| Side Effects | Reduced | Common | Minimal |

Eigenschaften

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3S)-3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3/t13-,14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIPDDGCLUETGA-DKAWXBQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)[C@@H](C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857785 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S,3S)-3-hydroxy-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127910-58-1 | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S,3S)-3-hydroxy-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.